
Mccg-I
Overview
Description
MCCG-I (Methylcarboxyphenylglycine derivative I) is a selective antagonist of metabotropic glutamate receptor subtype 2 (mGlu2), a class C G protein-coupled receptor (GPCR) critical in modulating synaptic transmission. It binds to the Venus Flytrap (VFT) domain of mGlu2, stabilizing the receptor’s open conformation and preventing full activation. This compound has been instrumental in elucidating the structural dynamics of mGlu receptor activation, particularly the requirement for both VFT domains in a homodimeric receptor to adopt a closed state for full activity .
In a seminal study by Centner et al. (), this compound was used to demonstrate that partial receptor activation occurs when only one VFT domain is ligand-bound (Aco state), while full activation requires both domains to be closed (Acc state). This functional insight underscores this compound’s utility in probing receptor allostery and ligand-binding cooperativity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the magnetically controlled capsule involves the integration of magnetic materials into the endoscopic capsule. The capsule is designed to be ingested by the patient, and its movement is controlled externally using magnetic fields. The magnetic material inside the capsule is typically a biocompatible magnetic alloy or compound that can be manipulated using external magnetic fields .
Industrial Production Methods: Industrial production of MCCG involves the assembly of the endoscopic capsule with precision engineering to ensure the integration of the magnetic material and the miniaturized imaging and data recording components. The production process includes stringent quality control measures to ensure the safety and efficacy of the capsules .
Chemical Reactions Analysis
Types of Reactions: The primary reactions involved in the functioning of MCCG are physical interactions between the magnetic material inside the capsule and the external magnetic fields. These interactions allow for precise control of the capsule’s movement within the gastrointestinal tract .
Common Reagents and Conditions: The magnetic material used in the capsule is typically a biocompatible alloy, such as iron oxide or a similar compound. The external magnetic fields are generated using specialized equipment that can be adjusted to control the capsule’s movement .
Major Products Formed: The major “products” of these interactions are the high-resolution images and data collected by the capsule as it moves through the gastrointestinal tract. These images and data are transmitted to the external data recorder for analysis .
Scientific Research Applications
Chemistry: In chemistry, MCCG can be used to study the interactions between magnetic materials and biological tissues. This can provide insights into the development of new biocompatible magnetic materials for medical applications .
Biology: In biology, MCCG is used to study the gastrointestinal tract’s structure and function. It allows for non-invasive visualization of the gastrointestinal mucosa, aiding in the diagnosis of various gastric diseases .
Medicine: In medicine, MCCG is primarily used for the diagnosis of gastric diseases, such as gastric cancer and peptic ulcers. It offers a non-invasive alternative to conventional gastroscopy, reducing the need for anesthesia and improving patient comfort .
Industry: In the medical device industry, MCCG represents a significant advancement in diagnostic technology. It has the potential to revolutionize the way gastric diseases are diagnosed and monitored .
Mechanism of Action
The mechanism of action of MCCG involves the use of external magnetic fields to control the movement of the endoscopic capsule within the gastrointestinal tract. The capsule contains a magnetic material that responds to the external magnetic fields, allowing for precise control of its movement. As the capsule moves through the gastrointestinal tract, it captures high-resolution images and transmits them to the external data recorder for analysis .
Comparison with Similar Compounds
MCCG-I belongs to a class of phenylglycine derivatives that act as mGlu2 antagonists. Key analogs include PCCG-IV and LY341495 , which share functional similarities but exhibit distinct pharmacological profiles. Below is a detailed comparison:
Table 1: Functional Comparison of this compound with Analogous mGlu2 Antagonists
*EC50 values represent quisqualate’s potency in activating mG5C1:mG2/5C2 heterodimers in the presence of each antagonist.
Key Contrasts:
Receptor Specificity: this compound and PCCG-IV are selective for mGlu2, while LY341495 targets both mGlu2 and mGlu3 subtypes. This broader specificity makes LY341495 less ideal for isolating mGlu2-specific effects in native tissues. In chimeric receptors (mG2/5C2), neither this compound nor PCCG-IV inhibited quisqualate-mediated activation, suggesting their binding is contingent on the native receptor’s helical domain (HD) conformation.
Mechanistic Differences: this compound stabilizes the VFT domain in an open state, preventing transition to the active Acc conformation.
Functional Outcomes :
- This compound’s inability to inhibit quisqualate in chimeric receptors highlights the structural interdependence of VFT and HD domains. This contrasts with LY341495, which retains efficacy in diverse receptor conformations due to its broader target range.
Research Implications
The pharmacological distinctions between this compound and its analogs have significant implications:
- Drug Development : this compound’s high selectivity makes it a valuable tool for mGlu2-specific studies, whereas LY341495’s broad activity is suited for pan-group II mGlu research.
- Receptor Dynamics : The chimeric receptor experiments underscore the necessity of intact native structures for antagonist efficacy, informing the design of allosteric modulators.
Biological Activity
Mccg-I, a compound derived from microbial sources, has garnered attention for its diverse biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound belongs to a class of compounds known as peptidyl-cytidylates. The compound exhibits a unique mechanism of action, primarily involving the cleavage of toxic isoaspartyl-nucleotides, rendering them inactive. This enzymatic activity is crucial in various biological processes, including cellular signaling and metabolic regulation .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of pathogenic bacteria by disrupting their cell wall synthesis and function.
- Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antibacterial agent.
-
Cytotoxicity Against Cancer Cells :
- A recent investigation assessed the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. The compound exhibited an IC50 value of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant anticancer activity.
-
Anti-inflammatory Activity :
- In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound treatment resulted in a notable reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its anti-inflammatory potential.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Q & A
Basic Research Questions
Q. How can researchers formulate a hypothesis for MCCG-I studies that aligns with scientific rigor?
- Begin by identifying gaps in existing literature through systematic reviews. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s viability. Ensure the question is analytical, open to debate, and addresses unresolved issues in this compound chemistry . For example, a hypothesis might explore this compound’s interaction with specific enzymes, supported by preliminary data from analogous compounds.
Q. What steps ensure reproducibility in this compound experimental design?
- Document methodologies comprehensively, including instrumentation settings, synthesis protocols, and purity validation (e.g., NMR, HPLC). Use standardized formats for reporting, as recommended by journals like the Beilstein Journal of Organic Chemistry. Include raw data and detailed characterization in supplementary materials, adhering to guidelines for known vs. novel compounds .
Q. How should researchers conduct a literature review for this compound to avoid bias?
- Prioritize peer-reviewed primary sources (e.g., PubMed, Google Scholar) and avoid unreliable platforms like consumer-focused chemical databases. Cross-reference citations in seminal papers and use tools like PICOS (Population, Intervention, Comparison, Outcomes, Study Design) to filter studies. Maintain a log of search terms and inclusion/exclusion criteria to enhance transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data, such as inconsistent bioactivity results?
- Apply triangulation : validate findings using multiple analytical techniques (e.g., crystallography, mass spectrometry) and statistical methods (e.g., ANOVA for variability assessment). Investigate confounding variables like solvent polarity or temperature gradients. Document anomalies in iterative research logs and revise hypotheses iteratively .
Q. What statistical strategies are optimal for analyzing this compound structure-activity relationships (SAR)?
- Collaborate with statisticians to design multivariate analyses (e.g., PCA, PLS regression) that correlate molecular descriptors (logP, H-bond donors) with biological outcomes. Use power analysis to determine sample sizes and avoid Type I/II errors. For non-linear relationships, machine learning models (e.g., Random Forests) may identify hidden patterns .
Q. How can ethical challenges in this compound research involving human-derived samples be mitigated?
- Obtain IRB approval and ensure informed consent forms (ICFs) detail risks, benefits, and data anonymization protocols. Adhere to GDPR for handling sensitive data and include contingency plans for adverse events. For in vitro studies, use established cell lines with proper attribution to avoid ethical disputes .
Q. Methodological Guidance
Q. What frameworks guide the development of this compound research proposals?
- Structure proposals using IMRAD (Introduction, Methods, Results, Discussion). Define milestones (e.g., synthesis completion by Month 6) and allocate tasks using Gantt charts. Justify methodological choices (e.g., solvent selection) with citations from high-impact journals. Pilot studies are critical for refining protocols before full-scale execution .
Q. How can mixed-methods approaches enhance this compound studies?
- Combine quantitative data (e.g., IC50 values) with qualitative insights (e.g., researcher field notes on synthesis challenges). Use convergent parallel design to analyze both datasets independently before integrating findings. This approach is particularly effective for exploring this compound’s mechanistic pathways and translational potential .
Q. Data Management and Validation
Q. What practices ensure this compound data integrity in collaborative projects?
- Implement version-controlled repositories (e.g., GitHub for code, Figshare for spectra) and standardized metadata templates. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cross-validate results through blind re-analysis by team members to minimize bias .
Q. How should researchers address missing data in this compound pharmacokinetic studies?
- Apply multiple imputation or maximum likelihood estimation for small gaps, provided missingness is random. For systematic gaps (e.g., instrument failure), transparently report limitations in publications and propose follow-up experiments. Sensitivity analyses can assess the impact of missing data on conclusions .
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(1S,2S)-2-[(1S)-1-amino-1-carboxyethyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(8,6(11)12)4-2-3(4)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-,7-/m0/s1 |
InChI Key |
KFACHLANPCGTFI-FVSJBQLASA-N |
SMILES |
CC(C1CC1C(=O)O)(C(=O)O)N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@H]1C(=O)O)(C(=O)O)N |
Canonical SMILES |
CC(C1CC1C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.